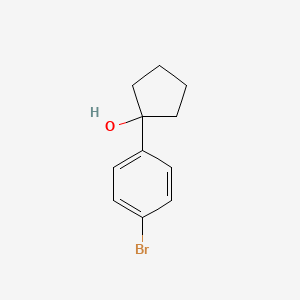
1-(4-Bromophenyl)cyclopentan-1-ol
Cat. No. B1291910
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259183B2
Procedure details


The title compound was synthesized in analogy to bromo-4-cyclobutyl-benzene (described in example S113) using 823 mg of 1-(4-bromo-phenyl)-cyclopentanol (3.41 mmol), 652 μl of triethylsilane (4.10 mmol) and 649 μl of boron trifluoride diethyl etherate complex (5.12 mmol). The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane) to give 727 mg of a mixture of the desired 4-cyclopentyl-benzene and 1-bromo-4-cyclopent-1-enyl-benzene as a white semi-solid. This mixture was used in the following step without further purification.



Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC(C2CCC2)=CC=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2(O)[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1.C([SiH](CC)CC)C>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CCC1
|
Step Two
|
Name
|
|
|
Quantity
|
823 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCCC1)O
|
Step Three
|
Name
|
|
|
Quantity
|
652 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 727 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
